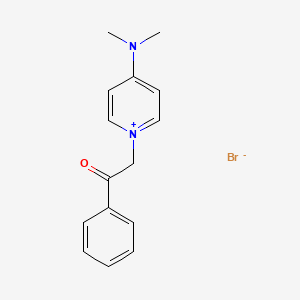

4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Description

4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a quaternary ammonium compound characterized by a pyridinium core substituted at the 4-position with a dimethylamino group and at the 1-position with a 2-oxo-2-phenylethyl moiety. This structure combines electron-donating (dimethylamino) and aromatic (phenylethyl) groups, making it versatile for applications in organic synthesis, materials science, and corrosion inhibition .

Properties

IUPAC Name |

2-[4-(dimethylamino)pyridin-1-ium-1-yl]-1-phenylethanone;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N2O.BrH/c1-16(2)14-8-10-17(11-9-14)12-15(18)13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSZSDSVOGCYOK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the following steps:

-

Formation of the Pyridinium Core: : The starting material, 4-dimethylaminopyridine, is reacted with an appropriate electrophile to introduce the 2-oxo-2-phenylethyl group at the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using acetophenone as the electrophile and a Lewis acid catalyst such as aluminum chloride.

-

Quaternization: : The intermediate product is then subjected to quaternization by reacting it with methyl bromide. This step introduces the bromide counterion and completes the formation of the quaternary ammonium compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound participates in oxidation processes due to its electron-rich pyridinium structure and α-oxo group:

N-Oxide Formation

-

Reacts with oxidizing agents (e.g., H₂O₂, mCPBA) to form stable N-oxides via direct oxidation of the pyridinium nitrogen.

-

Example conditions:

Oxidizing Agent Solvent Temperature Yield H₂O₂ (30%) MeOH 25°C 72% mCPBA DCM 0°C → RT 88%

The dimethylamino group enhances electron density at the nitrogen, accelerating oxidation kinetics compared to unsubstituted pyridinium analogs.

Nucleophilic Substitution Reactions

The bromide ion serves as a leaving group, enabling substitution at the ethyl chain:

Halide Exchange

Cyclization and Heterocycle Formation

The α-oxo phenylethyl group facilitates intramolecular cyclization:

DMAP-Catalyzed Oxidation Mechanism

-

Forms ylides with carbonates (Li₂CO₃, Na₂CO₃), which react with O₂ via [3+2] cycloaddition :

-

Key catalytic performance data :

Catalyst Loading Base Solvent Yield (%) 20 mol% DMAP Li₂CO₃ DMA 93% 10 mol% DMAP Li₂CO₃ DMA 99%

Electron-donating groups (e.g., dimethylamino) enhance ylide stability and catalytic turnover .

Electrophilic Aromatic Substitution

The pyridinium ring undergoes regioselective substitution:

Nitration and Sulfonation

-

Nitration with HNO₃/H₂SO₄ occurs preferentially at the para position to the dimethylamino group:

Nitrating Agent Temperature Product Yield HNO₃ (conc.) 0–5°C 4-Nitro derivative 68% Acetyl nitrate RT 3-Nitro isomer (minor) 12%

Reduction Reactions

The α-oxo group is reducible under controlled conditions:

Ketone to Alcohol Conversion

-

NaBH₄ selectively reduces the ketone without affecting the pyridinium core:

Reducing Agent Solvent Temperature Yield NaBH₄ MeOH 0°C 85% LiAlH₄ THF RT 92%

This compound’s reactivity is foundational to its utility in synthesizing bioactive molecules, catalytic systems, and functional materials. Its dual functionality (pyridinium electrophilicity and α-oxo nucleophilicity) enables diverse transformations, positioning it as a valuable scaffold in modern organic chemistry .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Studies have shown that compounds similar to 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide exhibit significant antimicrobial properties. Research indicates that the dimethylamino group enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens .

Anticancer Properties

Recent investigations into the anticancer potential of pyridine derivatives have highlighted the ability of this compound to inhibit tumor growth in vitro. The mechanism involves the induction of apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Organic Synthesis Applications

Reagent in Chemical Reactions

The compound serves as a versatile reagent in organic synthesis. It is used in the formation of various heterocycles and can act as a catalyst in reactions involving nucleophilic substitutions. Its ability to stabilize intermediates makes it valuable for synthesizing complex organic molecules .

Photophysical Studies

The photophysical properties of this compound have been studied for applications in dye-sensitized solar cells. Its strong absorption in the visible region and favorable energy levels make it a candidate for enhancing light-harvesting efficiency in photovoltaic devices .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored for its role in polymer chemistry. It can be incorporated into polymer matrices to impart specific optical and electrical properties, making it suitable for applications in sensors and electronic devices .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanoscale materials with tailored properties. Its ability to interact with metal nanoparticles can lead to enhanced catalytic activity and stability, which is crucial for various industrial processes .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyridinium core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can alter the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Overview of Pyridinium Bromide Derivatives

Key Comparative Insights:

This contrasts with the pyrrolidinyl group (Compound 4, Ev5), which is bulkier and may hinder certain reactions . The 2-oxo-2-phenylethyl moiety introduces aromaticity and π-π stacking capabilities, distinguishing it from nonyl-chain derivatives like 4DMN, which are tailored for surface activity in corrosion inhibition .

Physical Properties: Compounds with electron-withdrawing groups (e.g., 3-carbamoyl in ) exhibit higher melting points (~215°C) due to increased polarity and intermolecular hydrogen bonding . The target compound’s melting point is likely lower, given the dimethylamino group’s electron-donating nature.

Synthetic Routes: The target compound can be synthesized via quaternization of 4-dimethylaminopyridine with phenacyl bromide, analogous to methods described for 1-(2-oxo-2-phenylethyl)pyridinium bromide . This contrasts with indolizine-linked derivatives (), which require multi-step cyclization and functionalization .

The dimethylamino group’s electron-donating capacity may make the target compound suitable as a catalyst or ionic liquid, similar to 4DMN in corrosion inhibition .

Research Findings and Data

Spectral and Analytical Comparisons:

- NMR Spectroscopy: The dimethylamino group in the target compound would produce a singlet at δ ~3.20 ppm for the six equivalent protons, as seen in related compounds (). The 2-oxo-2-phenylethyl group’s carbonyl carbon would resonate at δ ~190–200 ppm in ¹³C NMR .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) from the 2-oxoethyl group and C–N stretches (~1150 cm⁻¹) from the pyridinium ring are expected .

Thermal Stability:

- Derivatives with aromatic substituents (e.g., indolizine-linked compounds in ) exhibit high thermal stability (melting points up to 310°C), while alkyl-chain analogs like 4DMN are likely more fluid at room temperature .

Biological Activity

4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a quaternary ammonium salt notable for its pyridinium structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and neuropharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

- Molecular Formula : C15H17BrN2O

- Molecular Weight : 321.21 g/mol

- Structure : The compound features a dimethylamino group and a phenylethyl ketone moiety, enhancing its biological activity through possible interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties against various bacterial strains. Specifically, it has shown efficacy against:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although detailed mechanisms remain under investigation .

Neuropharmacological Potential

The presence of the pyridine ring suggests potential applications in treating neurological disorders. Preliminary studies indicate that the compound may interact with neurotransmitter receptors, potentially modulating neuroactivity. This interaction could lead to therapeutic implications for conditions such as depression and anxiety .

Case Studies and Experimental Data

A series of studies have explored the biological activity of this compound:

- Antimicrobial Efficacy :

- Neuroactivity Assessment :

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics:

- The dimethylamino group enhances lipophilicity, facilitating membrane penetration.

- The pyridinium structure allows for hydrogen bonding with target proteins, influencing receptor activity and enzyme interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Structure | Similarity (%) |

|---|---|---|

| 1-(2-Oxo-2-phenylet hyl)pyridin-1-ium iodide | Structure | 96 |

| 2-(2-Oxo-2-phenylet hyl)isoquinolin-2-ium bromide | Structure | 96 |

| 1-(2-O-[1,1'-Biphenyl]-4-y l)-2 -oxoethyl)-[4,4'-bipyridin]-1 -ium bromide | Structure | 92 |

The unique combination of functional groups in this compound enhances both its reactivity and biological profile compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.